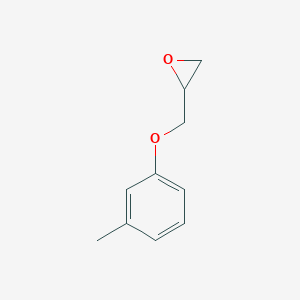

((m-Tolyloxy)methyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86974. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAFQPYCJBLWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862861 | |

| Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [HSDB] | |

| Record name | m-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | m-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2186-25-6 | |

| Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((m-Tolyloxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2186-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(m-tolyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

((m-Tolyloxy)methyl)oxirane chemical structure and properties

An In-Depth Technical Guide to ((m-Tolyloxy)methyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as m-cresyl glycidyl ether, is an aromatic glycidyl ether. It is a member of the tolyloxy-oxirane family, characterized by a methylphenyl group linked via an ether bond to a glycidyl moiety. This compound and its isomers (o- and p-cresyl glycidyl ether) are primarily utilized in industrial applications, most notably as reactive diluents in epoxy resin formulations. Their function is to reduce the viscosity of the resin, thereby improving its handling and processing characteristics, while also participating in the curing reaction to become an integral part of the final polymer network.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on providing detailed information for researchers and professionals in chemistry and materials science.

Chemical Structure and Identification

The chemical structure of this compound consists of an oxirane (epoxide) ring and a meta-tolyl group connected by a methylene ether linkage.

Chemical Structure:

Synonyms: [1]

-

m-Cresyl glycidyl ether

-

2-((m-Tolyloxy)methyl)oxirane

-

3-Methylphenyl glycidyl ether

-

1-(m-Tolyloxy)-2,3-epoxypropane

CAS Number: 2186-25-6[1]

Molecular Formula: C₁₀H₁₂O₂[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Characteristic |

Table 2: Tabulated Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Boiling Point | 259 °C (approx.) | 760 mmHg | |

| Density | 1.08 g/cm³ | 25 °C | [2] |

| Refractive Index | ~1.52 | 25 °C | |

| Vapor Pressure | <0.01 mmHg | 25 °C | |

| Flash Point | >110 °C | Closed Cup | |

| Water Solubility | Insoluble | 20 °C | |

| Log P (octanol/water) | 2.4 (estimated) | [1] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | δ ~7.2-6.7 ppm (m, 4H, Ar-H), δ ~4.2-3.8 ppm (m, 2H, -O-CH₂-), δ ~3.4-3.1 ppm (m, 1H, -CH-O), δ ~2.9-2.6 ppm (m, 2H, oxirane CH₂), δ ~2.3 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~158 ppm (Ar-C-O), δ ~139 ppm (Ar-C-CH₃), δ ~129, 121, 117, 113 ppm (Ar-CH), δ ~70 ppm (-O-CH₂-), δ ~50 ppm (oxirane CH), δ ~44 ppm (oxirane CH₂), δ ~21 ppm (Ar-CH₃) |

| FT-IR (neat) | ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2920, 2870 cm⁻¹ (aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (Ar C=C stretch), ~1240 cm⁻¹ (asymmetric C-O-C stretch), ~915, 840 cm⁻¹ (epoxide ring vibrations) |

| Mass Spec (EI) | m/z 164 (M⁺), 107 (base peak, [M-C₃H₅O]⁺), 91, 77 |

Synthesis

This compound is typically synthesized via a Williamson ether synthesis reaction between m-cresol and epichlorohydrin in the presence of a base.

Synthesis Reaction Diagram

Caption: Synthesis of this compound.

Experimental Protocol: General Procedure for Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

-

m-Cresol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve m-cresol in toluene.

-

Addition of Base: While stirring vigorously, add a stoichiometric amount of aqueous sodium hydroxide solution to the flask. This will form the sodium salt of m-cresol.

-

Addition of Epichlorohydrin: Slowly add an excess of epichlorohydrin to the reaction mixture via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water and brine in a separatory funnel to remove unreacted base and salt.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, FT-IR, and MS).

Applications in Materials Science

The primary application of this compound is as a reactive diluent for epoxy resins.

Role as a Reactive Diluent

Epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), are often highly viscous, making them difficult to process and apply. Reactive diluents are low-viscosity epoxy-functional compounds that are added to the resin to:

-

Reduce Viscosity: This improves the flow and handling properties of the resin, allowing for easier mixing with curing agents and fillers, and better impregnation of composite materials.

-

Participate in Curing: The glycidyl group of the diluent reacts with the curing agent, incorporating the diluent into the polymer network. This minimizes the negative impact on the final mechanical and thermal properties that would be seen with non-reactive diluents.[3]

Experimental Workflow: Use as a Reactive Diluent

This workflow outlines the general steps for incorporating this compound into an epoxy resin formulation.

Caption: Workflow for using this compound as a reactive diluent.

Standard Test Methods for Evaluation

The performance of epoxy resins formulated with reactive diluents can be evaluated using various standard test methods, such as those published by ASTM International.

Table 4: Relevant ASTM Standards for Epoxy Resin Testing

| ASTM Standard | Title | Relevance |

| ASTM D1652 | Standard Test Method for Epoxy Content of Epoxy Resins | To determine the epoxide equivalent weight of the resin-diluent blend.[4][5] |

| ASTM D2393 | Standard Test Method for Viscosity of Epoxy Resins and Related Components | To measure the reduction in viscosity achieved by adding the diluent. |

| ASTM D638 | Standard Test Method for Tensile Properties of Plastics | To evaluate the effect of the diluent on the mechanical strength of the cured epoxy. |

| ASTM D790 | Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials | To assess the impact of the diluent on the stiffness and strength in bending. |

| ASTM D648 | Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position | To determine the effect of the diluent on the thermal stability of the cured epoxy. |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.

Conclusion

This compound is a valuable industrial chemical, primarily serving as a reactive diluent in epoxy resin systems. Its ability to effectively reduce viscosity while participating in the curing reaction makes it a useful tool for formulators seeking to improve the processability of epoxy resins without significantly compromising the final properties of the cured material. This guide has provided a detailed overview of its chemical and physical properties, a general synthesis protocol, and an outline of its application in epoxy formulations, offering a solid foundation for researchers and professionals working with this compound. As with all chemicals, proper safety precautions are essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis Mechanism of m-Cresyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of m-cresyl glycidyl ether, a key intermediate in various chemical and pharmaceutical applications. The document details the core synthesis mechanism, focusing on the widely utilized Williamson ether synthesis approach involving the reaction of m-cresol with epichlorohydrin. Special emphasis is placed on the role of phase-transfer catalysis in enhancing reaction efficiency and yield. This guide includes detailed experimental protocols, quantitative data on reaction parameters, and a discussion of potential side reactions and purification strategies. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows, offering a thorough resource for professionals in chemical research and drug development.

Introduction

m-Cresyl glycidyl ether is a valuable chemical intermediate used as a reactive diluent in epoxy resins and as a building block in the synthesis of various organic molecules, including pharmaceuticals. Its structure, featuring a reactive epoxide ring and an aromatic moiety, allows for diverse chemical modifications. The most common and industrially viable method for its synthesis is the reaction of m-cresol with epichlorohydrin in the presence of a base. Modern methodologies often employ phase-transfer catalysts to improve reaction rates and yields.

Core Synthesis Mechanism: Williamson Ether Synthesis

The synthesis of m-cresyl glycidyl ether from m-cresol and epichlorohydrin proceeds via a two-step mechanism. This process is a variation of the classic Williamson ether synthesis.

Step 1: Deprotonation of m-Cresol

The synthesis is initiated by the deprotonation of the phenolic hydroxyl group of m-cresol by a base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding m-cresolate anion. This anion is a potent nucleophile.

Step 2: Nucleophilic Attack and Ring Closure

The m-cresolate anion then undergoes a nucleophilic attack on the terminal carbon of epichlorohydrin. This reaction opens the epoxide ring to form a chlorohydrin intermediate. In the presence of a base, this intermediate undergoes an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the final m-cresyl glycidyl ether product.

The Role of Phase-Transfer Catalysis (PTC)

In a biphasic system (e.g., an organic solvent and an aqueous solution of the base), the m-cresolate anion resides predominantly in the aqueous phase, while epichlorohydrin is in the organic phase. This phase separation limits the reaction rate. Phase-transfer catalysts (PTCs), such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts, are employed to overcome this limitation.

The PTC facilitates the transfer of the m-cresolate anion from the aqueous phase to the organic phase. The lipophilic cation of the PTC forms an ion pair with the m-cresolate anion, which is soluble in the organic phase. This allows the nucleophile to readily react with epichlorohydrin, significantly accelerating the reaction rate and improving the overall yield.

Quantitative Data and Reaction Parameters

The yield and purity of m-cresyl glycidyl ether are highly dependent on several reaction parameters. The following tables summarize the impact of these parameters based on literature data for aryl glycidyl ether synthesis.

Table 1: Effect of Catalyst on Reaction Yield

| Catalyst | Molar Ratio (Catalyst:m-cresol) | Reaction Time (hours) | Yield (%) |

| None | - | 5 | ~60-70 |

| Tetrabutylammonium Bromide (TBAB) | 0.02 | 3 | >90 |

| Benzyltriethylammonium Chloride (BTEAC) | 0.02 | 3.5 | ~85-90 |

| Polyethylene Glycol (PEG-400) | 0.05 | 4 | ~80-85 |

Table 2: Effect of Reaction Temperature and Time

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |

| 50 | 8 | ~75 | Slower reaction rate |

| 70 | 4 | >90 | Optimal temperature for high yield |

| 90 | 2 | ~88 | Increased potential for side reactions |

Table 3: Molar Ratio of Reactants

| m-Cresol : Epichlorohydrin : Base (NaOH) | Yield (%) | Notes |

| 1 : 1.2 : 1.1 | ~85 | Slight excess of epichlorohydrin and base |

| 1 : 1.5 : 1.2 | >90 | Commonly used ratio for high conversion |

| 1 : 2.0 : 1.5 | >90 | Larger excess of epichlorohydrin can be used |

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of m-cresyl glycidyl ether using phase-transfer catalysis.

Materials:

-

m-Cresol

-

Epichlorohydrin

-

Sodium hydroxide (pellets or 50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene (or other suitable organic solvent)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for purification)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add m-cresol (1.0 mol), epichlorohydrin (1.5 mol), toluene (200 mL), and tetrabutylammonium bromide (0.02 mol).

-

Addition of Base: While stirring the mixture vigorously, slowly add a 50% aqueous solution of sodium hydroxide (1.2 mol) dropwise using a dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 60-70°C.

-

Reaction: After the addition of the base is complete, continue stirring the mixture at 70°C for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (100 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining base and salt.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude m-cresyl glycidyl ether can be purified by vacuum distillation to obtain a high-purity product.

Potential Side Reactions

Several side reactions can occur during the synthesis of m-cresyl glycidyl ether, potentially reducing the yield and purity of the final product.

-

Hydrolysis of Epichlorohydrin: Epichlorohydrin can be hydrolyzed by the aqueous base to form glycerol and other byproducts. Using a concentrated base solution and maintaining a moderate temperature can minimize this.

-

Reaction of m-Cresol with the Product: The m-cresolate anion can attack the epoxide ring of the newly formed m-cresyl glycidyl ether, leading to the formation of higher molecular weight byproducts. This is more likely to occur if there is a high concentration of unreacted m-cresolate.

-

Polymerization: The epoxide ring can undergo polymerization under certain conditions, especially at higher temperatures.

Careful control of reaction conditions, such as temperature, stoichiometry, and the rate of base addition, is crucial to minimize these side reactions.

Conclusion

The synthesis of m-cresyl glycidyl ether via the reaction of m-cresol and epichlorohydrin is a well-established and efficient method. The use of phase-transfer catalysis is highly recommended to achieve high yields in shorter reaction times. This technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of the synthesis mechanism, critical reaction parameters, and a practical experimental protocol. By carefully controlling the experimental conditions, high-purity m-cresyl glycidyl ether can be reliably synthesized for a variety of applications.

Spectroscopic Profile of 3-Tolyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-tolyl glycidyl ether (also known as m-cresyl glycidyl ether), a chemical intermediate of interest in various research and development applications. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-tolyl glycidyl ether.

Table 1: ¹H NMR Spectroscopic Data for 3-Tolyl Glycidyl Ether

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 | t | 1H | Ar-H |

| 6.78 - 6.71 | m | 3H | Ar-H |

| 4.18 | dd | 1H | -OCH₂- (glycidyl) |

| 3.95 | dd | 1H | -OCH₂- (glycidyl) |

| 3.33 | m | 1H | -CH- (glycidyl) |

| 2.88 | dd | 1H | -CH₂- (epoxide) |

| 2.73 | dd | 1H | -CH₂- (epoxide) |

| 2.33 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 3-Tolyl Glycidyl Ether

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | Ar-C-O |

| 139.8 | Ar-C-CH₃ |

| 129.5 | Ar-CH |

| 121.5 | Ar-CH |

| 117.0 | Ar-CH |

| 112.5 | Ar-CH |

| 70.0 | -OCH₂- (glycidyl) |

| 50.3 | -CH- (glycidyl) |

| 44.8 | -CH₂- (epoxide) |

| 21.6 | Ar-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Peak List for 3-Tolyl Glycidyl Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2995 - 2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1585, 1490 | Strong | Aromatic C=C Bending |

| 1250, 1040 | Strong | Aryl-O-C Asymmetric & Symmetric Stretch |

| 915, 840 | Strong | Epoxide Ring Vibrations |

Sample preparation: Neat, thin film between NaCl plates or using an ATR accessory.

Table 4: Mass Spectrometry Data for 3-Tolyl Glycidyl Ether

| m/z | Relative Intensity (%) | Assignment |

| 164 | 40 | [M]⁺ (Molecular Ion) |

| 108 | 100 | [M - C₃H₄O]⁺ (Base Peak) |

| 107 | 80 | [M - C₃H₅O]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Approximately 5-25 mg of 3-tolyl glycidyl ether is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1][2] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Spectral width: 0 to 220 ppm

-

Proton decoupling is applied during acquisition to simplify the spectrum.

-

-

Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental absorptions.[3][4][5][6][7]

-

Sample Application: A small drop of neat 3-tolyl glycidyl ether is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3][4]

-

Spectrum Acquisition: The sample spectrum is then recorded. For liquid samples, applying pressure is generally not necessary.[4] The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A dilute solution of 3-tolyl glycidyl ether in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.[8]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11] This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.[9][11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[11]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.[12]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. s4science.at [s4science.at]

- 4. youtube.com [youtube.com]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide on the Physical Properties of ((m-Tolyloxy)methyl)oxirane

This technical guide provides a detailed overview of the core physical properties of ((m-Tolyloxy)methyl)oxirane, a compound of interest for researchers, scientists, and professionals in drug development. This document focuses on its boiling point and density, presenting quantitative data in a structured format.

Chemical Identity

-

Systematic Name: 2-[(3-Methylphenoxy)methyl]oxirane[1]

-

Common Synonyms: m-Cresyl Glycidyl Ether, 3-Tolyl Glycidyl Ether[1]

Physical Properties

The physical characteristics of this compound are critical for its handling, application, and process design in research and manufacturing. The key properties are summarized below.

Data Presentation

| Physical Property | Value | Conditions | Source |

| Boiling Point | 140 °C | at 15 mmHg | [1][3] |

| Specific Gravity | 1.11 | at 20/20 °C | [1][3] |

Experimental Protocols

Detailed experimental methodologies for the determination of the boiling point and density of this compound are not explicitly detailed in the reviewed literature. The provided data are referenced from chemical supplier technical data sheets and established chemical databases. These values are typically determined using standard laboratory techniques such as distillation under reduced pressure for boiling point and pycnometry or densitometry for specific gravity.

Logical Relationship of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.

Caption: Relationship between the compound and its key physical data.

References

An In-depth Technical Guide to the Ring-Opening Mechanism of m-Cresyl Glycidyl Ether with Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

m-Cresyl glycidyl ether (m-CGE) is a common monofunctional reactive diluent used to reduce the viscosity of epoxy resin formulations. The curing process, typically initiated by amine hardeners, involves the nucleophilic ring-opening of the epoxide group. A thorough understanding of this reaction mechanism is critical for controlling the cure kinetics, network structure, and ultimate thermomechanical properties of the cured thermoset. This guide details the core chemical pathways, explores the factors influencing reaction rates and regioselectivity, presents quantitative data from model systems, and provides standardized protocols for experimental analysis.

Core Reaction Mechanism

The fundamental reaction between m-cresyl glycidyl ether and an amine involves the nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on one of the electrophilic carbon atoms of the oxirane (epoxide) ring. This process results in the formation of a β-amino alcohol.

The overall reaction can be described in two main stages:

-

Primary Amine Addition: A primary amine (R-NH₂) contains two active hydrogens. The initial reaction involves one of these active hydrogens attacking an epoxide group, forming a secondary amine and a secondary hydroxyl group.[1] This reaction is autocatalytic, as the newly formed hydroxyl group can accelerate subsequent ring-opening reactions by forming a hydrogen-bonded complex with the epoxide, making the ring more susceptible to nucleophilic attack.[2]

-

Secondary Amine Addition: The secondary amine formed in the first stage is also reactive and can proceed to react with a second epoxide molecule.[1] This reaction leads to the formation of a tertiary amine and another hydroxyl group. The reaction rate of the secondary amine is generally slower than that of the primary amine due to increased steric hindrance.[1][3]

Regioselectivity

With an unsymmetrical epoxide like m-CGE, the amine can attack one of two carbons: the terminal, less-substituted carbon (Cα) or the internal, more-substituted carbon (Cβ) of the oxirane ring.

-

SN2 Mechanism (Normal Addition): Under neutral or basic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophilic amine preferentially attacks the less sterically hindered terminal carbon atom. This is the predominant pathway for most epoxy-amine systems and results in the "normal" addition product.[4][5]

-

SN1-like Mechanism (Abnormal Addition): In the presence of strong acids or certain Lewis acid catalysts, the epoxide oxygen can be protonated or coordinated.[4] This creates significant positive charge character on the more substituted carbon atom, favoring a nucleophilic attack at this internal position. This pathway is less common for standard amine curing but can be induced.

Side Reactions

While the primary reaction is the addition of amines to the epoxide, other reactions can occur, particularly at elevated temperatures or with specific catalysts:

-

Etherification: The hydroxyl groups generated during the amine addition can themselves act as nucleophiles and attack epoxide rings.[1][6] This etherification reaction is typically slower than the amine reaction but becomes more significant at high temperatures or when there is an excess of epoxy groups.[1][7]

-

Homopolymerization: In the presence of certain initiators, such as tertiary amines or Lewis acids, the epoxide groups can react with each other in an anionic polymerization process.[1][7]

Quantitative Reaction Data

Precise kinetic data for m-cresyl glycidyl ether is not extensively published. However, phenyl glycidyl ether (PGE) serves as an excellent and widely studied model system that provides valuable insights into the reaction kinetics.

Table 1: Kinetic Parameters for Phenyl Glycidyl Ether (PGE) - Amine Reactions

| Amine Reactant | Solvent | Temperature (°C) | Activation Energy (Ea, kcal/mol) | Rate Constant Ratio (k_primary / k_secondary) | Source |

| 2,5-dimethyl-2,5-hexanediamine | DMSO | 46 - 100 | 13.7 | ~60 | [8] |

| n-Butylamine | - | - | 13 - 14 | ~2.0 | [2] |

| Methylene Dianiline (aromatic) | - | - | - | 7 - 12 | [8] |

Note: The exceptionally high rate constant ratio for 2,5-dimethyl-2,5-hexanediamine highlights the significant impact of steric hindrance on the reactivity of the secondary amine formed after the initial addition.[8]

Table 2: Regioselectivity of Epoxide Ring-Opening under Various Conditions

| Epoxide | Nucleophile | Catalyst/Conditions | Major Product | Mechanism | Source |

| Phenyl Glycidyl Ether | Aliphatic Amine | Solvent-free, Room Temp | Attack at terminal carbon | SN2 | [9] |

| Styrene Oxide | Aromatic Amine | Silica-bonded S-sulfonic acid | Attack at benzylic carbon | SN1-like | [9] |

| Propylene Oxide | Aniline | YCl₃ | Attack at less hindered carbon | SN2 | [4] |

| Various Epoxides | Primary Amines | DMF/H₂O, 60°C | Monoalkylation at less hindered carbon | SN2 | [10] |

Visualized Mechanisms and Workflows

Diagram 1: Ring-Opening Reaction Pathway

Caption: Reaction sequence of m-CGE with a primary amine.

Diagram 2: Regioselectivity of Nucleophilic Attack

References

- 1. appliedpoleramic.com [appliedpoleramic.com]

- 2. researchgate.net [researchgate.net]

- 3. hanepoxy.net [hanepoxy.net]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

An In-depth Technical Guide on the Thermodynamic Properties of ((m-Tolyloxy)methyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of the compound ((m-Tolyloxy)methyl)oxirane (m-cresyl glycidyl ether). Due to the current absence of specific experimental thermodynamic data for this molecule in publicly available literature, this document outlines the established experimental and computational methodologies for determining such properties for epoxide compounds. It serves as a foundational resource for researchers seeking to characterize the thermodynamic profile of this compound, which is crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The guide details experimental protocols for calorimetry and includes a conceptual workflow for the determination of key thermodynamic parameters.

Introduction

This compound, also known as m-cresyl glycidyl ether, is an epoxide compound with applications in the synthesis of various organic molecules and polymers. A thorough understanding of its thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, is fundamental for process development, reaction optimization, and safety assessments. These properties govern the spontaneity and equilibrium of chemical reactions involving this compound and provide insights into its relative stability.

Core Thermodynamic Properties

The key thermodynamic properties of interest for this compound are:

-

Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Standard Molar Entropy (S°) : The entropy content of one mole of the substance under standard state conditions.

-

Gibbs Free Energy of Formation (ΔGf°) : The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. This value indicates the spontaneity of the formation reaction.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.

Data Presentation Framework

Should experimental or computational data become available, it would be structured as follows for clarity and comparative analysis.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value (Unit) | Method |

| Molar Mass | M | 164.20 g/mol | - |

| Enthalpy of Formation | ΔHf° | Data not available | - |

| Standard Molar Entropy | S° | Data not available | - |

| Gibbs Free Energy of Formation | ΔGf° | Data not available | - |

| Heat Capacity | Cp | Data not available | - |

Experimental Determination of Thermodynamic Properties

The determination of thermodynamic properties for epoxide compounds like this compound typically involves calorimetric techniques.[1][2]

Reaction Calorimetry for Enthalpy of Formation

A common method to determine the enthalpy of formation of epoxides is through reaction calorimetry, specifically by measuring the heat of reduction.[1][2]

Experimental Protocol: Heat of Reduction via Reaction Calorimetry

-

Reactant Preparation : A solution of a strong reducing agent, such as lithium triethylborohydride (LiEt₃BH), in a suitable solvent like triethylene glycol dimethyl ether is prepared in a reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).[1]

-

Reaction 1: Epoxide Reduction : A known amount of pure liquid this compound is injected into the reducing agent solution. The epoxide undergoes a rapid and quantitative reduction to the corresponding alcohol (1-(m-tolyloxy)propan-2-ol). The heat of this reaction (ΔHr1) is measured.[1]

-

Reaction 2: Alcohol Dissolution : In a separate experiment, the pure liquid product alcohol (1-(m-tolyloxy)propan-2-ol) is dissolved in the same reducing agent solution. This process forms the same solvated lithium salt of the alcohol and releases hydrogen gas. The heat of this reaction (ΔHr2) is measured.[1]

-

Calculation of Enthalpy of Reduction : The condensed-phase heat of reduction (ΔHred) is obtained by subtracting the second reaction enthalpy from the first: ΔHred = ΔHr1 - ΔHr2.[1]

-

Calculation of Enthalpy of Formation : The enthalpy of formation of the epoxide can then be calculated using the known enthalpy of formation of the corresponding alcohol and the measured enthalpy of reduction.

Determination of Heat of Vaporization

To obtain the gas-phase enthalpy of formation, the heat of vaporization (ΔHvap) is required. Ebulliometry is a technique used for this purpose, where the boiling point of the substance is measured at various pressures.[1]

Heat Capacity Measurement

The heat capacity of solid epoxide prepolymers can be measured using differential thermal analysis (DTA).[3] This technique can also be used to determine the glass transition temperature, enthalpy, and entropy.[3]

Computational Approaches

In the absence of experimental data, computational chemistry provides valuable estimates of thermodynamic properties.

-

Density Functional Theory (DFT) : DFT calculations can be employed to determine the Gibbs free energy and heat of reaction for transformations involving epoxides.[4][5]

-

Group Contribution Methods (GCMs) : GCMs can be used to estimate various physical and thermodynamic properties, including the standard enthalpy of formation and Gibbs free energy of formation.[4][5] High-level computational methods like G3 and CBS-APNO have shown good agreement with experimental data for other epoxides.[1][2]

Experimental and Computational Workflow

The logical flow for determining the thermodynamic properties of this compound is outlined below. This workflow integrates both experimental and computational steps to provide a comprehensive thermodynamic profile of the molecule.

Figure 1: Conceptual workflow for the determination of thermodynamic properties.

Conclusion

This technical guide has outlined the necessary experimental and computational methodologies for the comprehensive thermodynamic characterization of this compound. While specific data for this compound is currently lacking in the literature, the protocols and workflows described herein provide a clear path forward for researchers. The determination of these fundamental properties is a critical step in enabling the effective and safe application of this compound in drug development and materials science. Further research is encouraged to populate the thermodynamic data for this compound, which will be of significant value to the scientific community.

References

- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamic properties of solid epoxide prepolymers | Publicación [silice.csic.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamics of the Isomerization of Monoterpene Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Aryl Glycidyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl glycidyl ethers, a class of organic compounds characterized by an aromatic ring linked to a glycidyl group via an ether bond, represent a cornerstone of modern polymer chemistry and pharmaceutical development. Their unique combination of a reactive epoxide ring and a stable aromatic moiety has led to their widespread use as precursors to high-performance epoxy resins and as crucial intermediates in the synthesis of a variety of therapeutics, most notably beta-blockers. This technical guide delves into the historical discovery of these versatile molecules, provides detailed experimental protocols for their synthesis, presents key quantitative data, and illustrates their biological significance through a relevant signaling pathway.

I. Discovery and Early History

The precise moment of the first synthesis of a simple aryl glycidyl ether is not definitively documented in a single seminal publication. However, the foundational chemistry that enables their creation, the Williamson ether synthesis, was well-established in the 19th century. This reaction involves the coupling of an alkoxide or phenoxide with a primary alkyl halide. The application of this principle to epichlorohydrin and phenols laid the groundwork for the eventual emergence of aryl glycidyl ethers as a distinct and important class of compounds.

The commercial and industrial significance of aryl glycidyl ethers came to the forefront in the late 1930s and early 1940s through the pioneering work on epoxy resins. Independently, Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States developed the first commercially viable epoxy resins.[1][2] Their work largely focused on the synthesis of diglycidyl ether of bisphenol A (DGEBA), a monomer that forms the basis of most epoxy resins. This marked the beginning of the widespread application of aryl glycidyl ethers in adhesives, coatings, and encapsulants.

The synthesis of simpler aryl glycidyl ethers, such as phenyl glycidyl ether, follows the same fundamental reaction pathway and was likely achieved prior to the development of DGEBA, albeit without the immediate recognition of their potential as polymer precursors. Phenyl glycidyl ether can be synthesized through the reaction of phenol with epichlorohydrin.[3][4]

II. Synthesis of Aryl Glycidyl Ethers: Experimental Protocols

The synthesis of aryl glycidyl ethers is typically achieved through the reaction of a phenol with an excess of epichlorohydrin in the presence of a base. The following protocol is a representative example of the synthesis of an aryl glycidyl ether, adapted from modern patent literature.

General Experimental Protocol for the Synthesis of an Aryl Glycidyl Ether

Materials:

-

Phenol (or substituted phenol)

-

Epichlorohydrin

-

Sodium hydroxide (or other suitable base)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional)

-

Organic solvent (e.g., toluene, isopropanol) (optional)

-

Deionized water

Procedure:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel is charged with the phenol and an excess of epichlorohydrin. If a solvent is used, it is also added at this stage.

-

Base Addition: The mixture is heated to the desired reaction temperature (typically 50-120 °C). An aqueous solution of sodium hydroxide is then added dropwise over a period of 1-2 hours, maintaining the temperature within the desired range. The addition of a phase-transfer catalyst can be employed to enhance the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting phenol.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated and washed with water to remove the inorganic salts formed during the reaction.

-

Purification: The excess epichlorohydrin and any solvent are removed by distillation under reduced pressure. The crude aryl glycidyl ether can be further purified by vacuum distillation or chromatography to yield the final product.

III. Quantitative Data

The following tables summarize key quantitative data for representative aryl glycidyl ethers, including physical properties and typical reaction parameters.

| Aryl Glycidyl Ether | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Phenyl Glycidyl Ether | C₉H₁₀O₂ | 150.17 | 245 | 3.5 |

| Naphthyl Glycidyl Ether | C₁₃H₁₂O₂ | 200.23 | 160 (at 1 mmHg) | 47-49 |

| Bisphenol A Diglycidyl Ether (monomer) | C₂₁H₂₄O₄ | 340.41 | >250 | 42-45 |

| Reaction Parameter | Phenyl Glycidyl Ether Synthesis |

| Reactants | Phenol, Epichlorohydrin |

| Base | Sodium Hydroxide |

| Catalyst (optional) | Tetrabutylammonium bromide |

| Molar Ratio (Phenol:Epichlorohydrin) | 1 : 1 to 1 : 1.3 |

| Reaction Temperature | 30-100 °C |

| Reaction Time | 2-30 minutes (in microreactor) to several hours (batch) |

| Typical Yield | >98% (optimized conditions) |

IV. Biological Significance: Role in Beta-Blocker Action

Aryl glycidyl ethers are pivotal intermediates in the synthesis of a major class of pharmaceuticals known as beta-blockers.[1][2] These drugs are used to treat a variety of cardiovascular conditions, including hypertension, angina, and arrhythmias. The mechanism of action of beta-blockers involves the antagonism of beta-adrenergic receptors.

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.[5] This cascade plays a critical role in regulating heart rate, cardiac contractility, and blood pressure. Beta-blockers, many of which possess a structural motif derived from an aryl glycidyl ether, bind to these receptors and prevent their activation by endogenous catecholamines.

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the inhibitory action of a beta-blocker.

V. Conclusion

The journey of aryl glycidyl ethers from their conceptual origins in 19th-century organic chemistry to their indispensable role in modern materials science and medicine is a testament to the enduring impact of fundamental chemical discoveries. While the early history is marked by the drive to create novel polymers with exceptional properties, the subsequent application of these compounds in the synthesis of life-saving drugs highlights their remarkable versatility. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and biological interactions of aryl glycidyl ethers is essential for the continued innovation of new materials and therapeutics.

References

Stereoselective Synthesis of 2-[(3-Methylphenoxy)methyl]oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of 2-[(3-Methylphenoxy)methyl]oxirane, a chiral building block of interest in medicinal chemistry and materials science. The document details the prevalent synthetic strategies, focusing on the control of stereochemistry, and provides representative experimental protocols and analytical methods for enantiomeric purity determination.

Introduction

2-[(3-Methylphenoxy)methyl]oxirane, also known as m-cresyl glycidyl ether, is a valuable chiral intermediate. The stereochemistry of the oxirane ring is crucial for its subsequent reactions and the biological activity of its derivatives. The demand for enantiomerically pure forms of this compound necessitates the use of stereoselective synthetic methods. This guide focuses on the most common and effective strategies to achieve high enantiopurity.

Stereoselective Synthetic Strategies

The most widely employed method for the stereoselective synthesis of aryl glycidyl ethers, including 2-[(3-Methylphenoxy)methyl]oxirane, involves the Williamson ether synthesis using a chiral three-carbon synthon, typically an enantiopure form of epichlorohydrin or glycidol.

Synthesis from Enantiopure Epichlorohydrin

This is a robust and common method that relies on the nucleophilic attack of the phenoxide on the enantiopure epichlorohydrin. The reaction proceeds via an SN2 mechanism, which involves the inversion of the stereocenter. Consequently, to obtain the (S)-enantiomer of 2-[(3-Methylphenoxy)methyl]oxirane, (R)-epichlorohydrin is used as the starting material, and vice-versa.

The overall reaction can be summarized in two main steps:

-

Phenoxide Formation: 3-Methylphenol (m-cresol) is deprotonated by a base to form the corresponding phenoxide.

-

Nucleophilic Substitution and Intramolecular Cyclization: The phenoxide attacks the C1 carbon of epichlorohydrin, displacing the chloride ion. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the C2 carbon, displacing the chloride to form the oxirane ring.

The stereochemical outcome is a direct consequence of this inversion of configuration at the chiral center of the epichlorohydrin. For instance, the synthesis of (S)-2-((naphthalen-1-yloxy)methyl)oxirane from enantiopure (R)-epichlorohydrin has been reported to proceed with high enantiomeric excess (93.7% ee).[1]

Experimental Protocols

The following protocols are representative examples for the synthesis of chiral 2-[(3-Methylphenoxy)methyl]oxirane based on established procedures for analogous aryl glycidyl ethers.[1][2][3]

Synthesis of (S)-2-[(3-Methylphenoxy)methyl]oxirane from (R)-Epichlorohydrin

Materials:

-

3-Methylphenol (m-cresol)

-

(R)-Epichlorohydrin (>99% ee)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional, but can improve yield)

-

Solvent (e.g., Toluene, Dichloromethane, or neat epichlorohydrin)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A round-bottomed flask is charged with 3-methylphenol (1.0 eq.) and a suitable solvent. If a solid base like K₂CO₃ is used, it is added at this stage.

-

Base Addition: An aqueous solution of NaOH (1.3 eq.) is added to the stirred solution of 3-methylphenol. If a phase-transfer catalyst is used, it is added to the organic phase.

-

Addition of (R)-Epichlorohydrin: (R)-Epichlorohydrin (1.0-2.0 eq.) is added to the reaction mixture. The reaction can be run at temperatures ranging from room temperature to 80°C, depending on the solvent and base used.[3] For instance, a reaction in a biphasic system with aqueous NaOH might be run at 45°C.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure (S)-2-[(3-Methylphenoxy)methyl]oxirane.

Quantitative Data for Analogous Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of structurally similar aryl glycidyl ethers, which can be used as a starting point for optimizing the synthesis of 2-[(3-Methylphenoxy)methyl]oxirane.

| Phenol | Chiral Synthon | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Naphthol | (R)-Epichlorohydrin | NaOH (aq) | Epichlorohydrin | TBAB | 45 | 1 | 86 | 93.7 | [1] |

| 3,5-Dimethylphenol | Epichlorohydrin | Triethylamine | Epichlorohydrin | - | Reflux | 0.25 | >85 (crude) | Racemic | [2] |

| Vanillyl alcohol derivative | Epichlorohydrin | NaOH (aq) | - | TEBAC | 80 | 1 | - | Racemic | [3] |

Analytical Methods for Stereochemical Analysis

The determination of the enantiomeric purity of 2-[(3-Methylphenoxy)methyl]oxirane is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. The choice of CSP and mobile phase is crucial for achieving good resolution.

Recommended Starting Conditions for Method Development:

Based on successful separations of analogous aryl epoxides, the following conditions can be used as a starting point for developing a chiral HPLC method for 2-[(3-Methylphenoxy)methyl]oxirane.[4][5]

| Parameter | Recommendation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) or Pirkle-type (e.g., (R,R)-Whelk-O 1) |

| Mobile Phase | A mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. Typical ratios range from 99:1 to 90:10 (alkane:alcohol). |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm). |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in the mobile phase.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the stereospecific synthesis of (S)-2-[(3-Methylphenoxy)methyl]oxirane from (R)-epichlorohydrin.

Caption: Stereospecific synthesis of (S)-2-[(3-Methylphenoxy)methyl]oxirane.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of 2-[(3-Methylphenoxy)methyl]oxirane.

Conclusion

The stereoselective synthesis of 2-[(3-Methylphenoxy)methyl]oxirane is readily achievable with high enantiopurity through the Williamson ether synthesis employing enantiopure epichlorohydrin. The stereochemical outcome is predictable and controllable, proceeding with an inversion of configuration. The provided experimental guidelines and analytical methods offer a solid foundation for researchers and professionals in the field to produce and characterize this important chiral intermediate for applications in drug development and materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Methodological & Application

Synthesis of ((m-Tolyloxy)methyl)oxirane from m-cresol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of ((m-tolyloxy)methyl)oxirane, also known as m-cresyl glycidyl ether, from m-cresol and epichlorohydrin. This protocol is designed for professionals in research and drug development, offering detailed methodologies, data presentation in tabular format for clarity, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and understanding. The synthesis is a crucial step in the development of various chemical entities, including potential pharmaceutical intermediates.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty polymers. Its structure, combining an aromatic ring with a reactive epoxide moiety, allows for diverse downstream chemical modifications. The synthesis from m-cresol and epichlorohydrin is a common and effective method, typically proceeding via a nucleophilic substitution followed by an intramolecular cyclization. This document outlines a standard laboratory procedure for this synthesis, including reaction setup, purification, and characterization.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] |

| IUPAC Name | 2-[(3-methylphenoxy)methyl]oxirane[1] |

| CAS Number | 2186-25-6[1] |

| Appearance | Colorless to yellow clear liquid[2] |

| Boiling Point | (approx.) 245 °C at 1 atm[3] |

| Specific Gravity | 1.09 at 20°C[3] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of m-cresol with epichlorohydrin in the presence of a base. The reaction can be facilitated by a phase-transfer catalyst to improve yield and reaction rate.

Reaction Pathway

The reaction proceeds in two main steps:

-

Nucleophilic attack: The hydroxyl group of m-cresol is deprotonated by a base to form the m-cresoxide anion. This anion then acts as a nucleophile, attacking the least hindered carbon of the epoxide or the carbon bearing the chlorine atom in epichlorohydrin.

-

Intramolecular cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the newly formed alkoxide displaces the chloride ion to form the stable oxirane ring.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method adapted from general procedures for the synthesis of glycidyl ethers from phenols.[4][5][6]

Materials:

-

m-Cresol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (optional, as phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and purification

Procedure:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add m-cresol (1.0 eq) and a 5 to 10-fold molar excess of epichlorohydrin. The excess epichlorohydrin also serves as the solvent.

-

If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Begin stirring the mixture to ensure homogeneity.

-

-

Reaction:

-

Prepare a 50% (w/w) aqueous solution of sodium hydroxide (1.1 eq).

-

Heat the m-cresol and epichlorohydrin mixture to 60-70°C.

-

Slowly add the sodium hydroxide solution dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 80°C to control the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3-4 hours to ensure the reaction proceeds to completion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add toluene to dilute the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with deionized water (3 x 100 mL) to remove the sodium chloride byproduct and any remaining sodium hydroxide.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess epichlorohydrin and toluene.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data and Characterization

Quantitative Data

| Parameter | Value/Range | Notes |

| Typical Yield | 75-90% | Yields can vary based on reaction conditions and the use of a phase-transfer catalyst. Higher yields are often reported with PTCs.[7] |

| Purity | >98% (GC) | Purity after purification by vacuum distillation or column chromatography.[2] |

Spectroscopic Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for the m-isomer is not readily available in the cited literature, a representative spectrum can be predicted based on the structure and data for similar compounds.

-

Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm.

-

-OCH₂- protons: Two doublets of doublets around δ 3.9-4.3 ppm.

-

Oxirane CH proton: A multiplet around δ 3.1-3.4 ppm.

-

Oxirane CH₂ protons: Two doublets of doublets around δ 2.7-2.9 ppm.

-

-CH₃ proton: A singlet around δ 2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The following are characteristic chemical shifts for the carbon atoms in the molecule.[1]

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C-O | ~158 |

| Aromatic C-CH₃ | ~139 |

| Aromatic CH | ~112-129 |

| -OCH₂- | ~70 |

| Oxirane CH | ~50 |

| Oxirane CH₂ | ~44 |

| -CH₃ | ~21 |

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3030-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O-C (ether) | 1200-1250 (asymmetric), 1020-1080 (symmetric) |

| Oxirane ring | ~915, ~840 (C-O stretch), ~1250 (ring breathing) |

Safety Precautions

-

m-Cresol is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.

-

Epichlorohydrin is a carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and can cause severe burns.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from m-cresol and epichlorohydrin is a robust and reproducible method. The use of a phase-transfer catalyst can significantly improve the reaction efficiency. The detailed protocol and characterization data provided in these application notes serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable production of this important chemical intermediate.

References

- 1. This compound | C10H12O2 | CID 98180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(m-Tolyloxy)methyl]oxirane | 2186-25-6 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for m-Cresyl Glycidyl Ether as a Reactive Diluent in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresyl glycidyl ether (m-CGE) is an aromatic monofunctional glycidyl ether reactive diluent used to reduce the viscosity of epoxy resin systems. Its primary function is to improve the handling and processing characteristics of high-viscosity epoxy resins, facilitating better impregnation of fibers in composites, improved flow and leveling in coatings, and enhanced wetting of surfaces in adhesives.[1][2] Unlike non-reactive diluents, m-CGE possesses a glycidyl group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[2] This reactive nature minimizes the negative impacts on the mechanical and thermal properties of the cured resin that are often associated with non-reactive diluents.[2]

However, as a monofunctional diluent, it acts as a chain terminator, which can influence the final cross-link density and, consequently, the thermomechanical properties of the cured epoxy system.[1] These application notes provide a comprehensive protocol for the utilization of m-CGE as a reactive diluent, including its effects on resin properties, safety precautions, experimental procedures, and data interpretation.

Health and Safety Precautions

m-Cresyl glycidyl ether is a skin and eye irritant and a potential skin sensitizer. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Wear safety goggles or a face shield.

-

Use chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to cover exposed skin.

-

-

Handling:

-

Avoid inhalation of vapors. Use in a well-ventilated laboratory or under a fume hood.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Effects on Epoxy Resin Properties

The addition of m-CGE to an epoxy resin formulation typically leads to the following changes:

-

Viscosity Reduction: The most significant effect is a substantial decrease in the viscosity of the epoxy resin, which improves its processability.

-

Curing Characteristics: The lower viscosity can lead to a faster rate of cure due to increased molecular mobility. However, the addition of a monofunctional diluent can also impact the curing exotherm, potentially lowering the peak exothermic temperature and extending the time to reach it.

-

Mechanical Properties: The incorporation of a monofunctional diluent generally leads to a decrease in cross-link density. This can result in a reduction in properties such as tensile strength and flexural modulus. Conversely, it can lead to an increase in flexibility and impact strength.

-

Thermal Properties: A lower cross-link density typically results in a decrease in the glass transition temperature (Tg) and the heat distortion temperature (HDT) of the cured epoxy resin.

Experimental Protocols

The following protocols outline the procedures for preparing and characterizing epoxy resin formulations containing m-CGE.

Materials and Equipment

-

Epoxy Resin: A standard liquid epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA).

-

Reactive Diluent: m-Cresyl Glycidyl Ether (m-CGE).

-

Curing Agent: An appropriate curing agent for the selected epoxy resin (e.g., an amine-based hardener like triethylenetetramine - TETA).

-

Equipment:

-

Top-loading balance (± 0.01 g)

-

Mechanical stirrer or magnetic stirrer with a hot plate

-

Disposable mixing containers and stirring rods

-

Vacuum oven or desiccator for degassing

-

Molds for casting test specimens (e.g., silicone, aluminum, or steel)

-

Viscometer (e.g., Brookfield or cone and plate)

-

Differential Scanning Calorimeter (DSC) for cure analysis and Tg determination

-

Universal Testing Machine (UTM) for mechanical property testing

-

Dynamic Mechanical Analyzer (DMA) for thermomechanical characterization

-

Protocol 1: Preparation of m-CGE Modified Epoxy Resin Formulations

This protocol describes the preparation of epoxy resin formulations with varying concentrations of m-CGE.

-

Resin and Diluent Preparation:

-

Pre-heat the DGEBA epoxy resin to 50-60 °C to reduce its viscosity for easier handling.

-

In separate containers, weigh the desired amounts of DGEBA and m-CGE according to the formulations in Table 1.

-

-

Mixing:

-

Add the weighed m-CGE to the pre-heated DGEBA resin.

-

Mix thoroughly using a mechanical stirrer at a low to medium speed (e.g., 200-400 rpm) for 5-10 minutes until a homogeneous mixture is obtained.

-

-

Curing Agent Addition:

-

Calculate the required amount of curing agent based on the stoichiometry of the epoxy groups in both the DGEBA and m-CGE. The amount of hardener is typically expressed in parts per hundred of resin (phr). The calculation should account for the epoxy equivalent weight (EEW) of both the resin and the diluent.

-

Cool the resin-diluent mixture to room temperature before adding the curing agent to avoid premature curing.

-

Add the calculated amount of curing agent to the mixture and mix thoroughly for 2-5 minutes until uniform.

-

-

Degassing:

-